molecular formula C15H15BrO B1316748 1,1'-Biphenyl, 4-(3-bromopropoxy)- CAS No. 113795-28-1

1,1'-Biphenyl, 4-(3-bromopropoxy)-

Cat. No.: B1316748
CAS No.: 113795-28-1
M. Wt: 291.18 g/mol
InChI Key: UQVMRZZSACTQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 4-(3-bromopropoxy)- is a chemical compound belonging to the class of biphenyl ethers. It is characterized by the presence of a bromopropoxy group attached to the biphenyl structure. This compound is widely used in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4-(3-bromopropoxy)- typically involves the reaction of 1,1’-biphenyl-4-ol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 4-(3-bromopropoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as DMF and acetone. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-Biphenyl, 4-(3-bromopropoxy)- has a wide range of applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-(3-bromopropoxy)- involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions to form new chemical bonds. In medicinal chemistry, its bromopropoxy group can interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1,1’-Biphenyl, 4-(3-bromopropoxy)- can be compared with other biphenyl derivatives, such as 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-. While both compounds contain bromopropoxy groups, the latter has two such groups, which may result in different chemical properties and applications . The unique structure of 1,1’-Biphenyl, 4-(3-bromopropoxy)- makes it particularly useful in specific synthetic and research contexts.

Similar Compounds

  • 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-
  • 1,1’-Biphenyl, 4-(2-bromopropoxy)-
  • 1,1’-Biphenyl, 4-(4-bromobutoxy)-

These compounds share structural similarities but differ in the position and number of bromopropoxy groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1-(3-bromopropoxy)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVMRZZSACTQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570340
Record name 4-(3-Bromopropoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113795-28-1
Record name 4-(3-Bromopropoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (1.61 g, 6.14 mmol) was added to a solution of 3-(biphenyl-4-yloxy)-propan-1-ol (Example 291, Step 6) (1.00 g, 4.38 mmol) and carbon tetrabromide (1.81 g, 5.47 mmol) in CH2Cl2 (20 mL) at 0° C. The mixture was warmed to room temperature and stirred for about an hour and then extracted with ethyl acetate (50 mL). The organic layer was washed with H2O (3×50 mL) and brine (3×25 mL), and then dried (MgSO4), filtered and concentrated. The crude product was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate, 9:1) to produce 4-(3-bromo-propoxy)-biphenyl. 1H-NMR (200.15 MHz, CDCl3): d 7.57–7.29 (m, 7H), 6.98 (dd, 2H, J=6.72, 1.88), 4.45 (t, 2H, J=5.92), 3.62 (t, 2H, J=6.44), 2.34 (qn, 2H, J=5.92).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(biphenyl-4-yloxy)-propan-1-ol (1.00 g, 4.38 mmol) in CH2Cl2 (20 mL) at 0° C. was added triphenylphosphine (1.61 g, 6.14 mmol) and carbon tetrabromide (1.81 g, 5.47 mmol). The reaction mixture was allowed to warm to room temperature, stirred for 1 hour, and extracted with ethyl acetate (50 mL). The organic layer was washed with H2O (3×50 mL) and bine (3×25 mL), dried (MgSO4), filtered and concentrated. The crude product was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate, 9:1) to produce 4-(3-bromo-propoxy)-biphenyl (1.22 g, 95%). 1H-NMR (200.15 MHz, CDCl3): δ 7.57–7.29 (m, 7H), 6.98 (dd, 2H, J=6.72, 1.88), 4.15 (t, 2H, J=5.92), 3.62 (t, 2H, J=6.44), 2.34 (qn, 2H, J=5.92).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-biphenylol (0.0514 g, 0.302 mmol) in acetonitrile (4 mL) was added 1,3-dibromopropane (0.310 mL, 3.05 mmol) followed by Cs2CO3 (0.154 g, 0.472 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (4 mL) and extracted with DCM (8 mL). The organic layer was dried through a phase separator and concentrated under vacuum. The residue was taken up in DMSO and purified by preparatory HPLC (without TFA) to give the title compound (0.0562 g, 64.0%). EI-MS Rt (2.62 min).
Quantity
0.0514 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0.154 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 4-biphenylol (0.0514 g, 0.302 mmol) in acetonitrile (4 mL) was added 1,3-dibromopropane (0.310 mL, 3.05 mmol) followed by Cs2CO3 (0.154 g, 0.472 mmol). The reaction mixture was stirred for 24h and then concentrated under vacuum. The resulting residue was treated with H2O (4 mL) and extracted with DCM (8 mL). The organic layer was dried through a phase separator and concentrated under vacuum. The residue was taken up in DMSO and purified by preparatory HPLC (without TFA) to give the title compound (0.0562 g, 64.0%). EI-MS Rt (2.62 min).
Quantity
0.0514 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0.154 g
Type
reactant
Reaction Step Two
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.